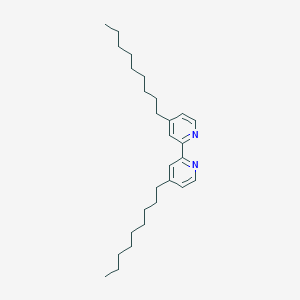

4,4'-Dinonyl-2,2'-bipyridine

Descripción

The exact mass of the compound 4,4'-Dinonyl-2,2'-bipyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dinonyl-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dinonyl-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJFWJXYEWHCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401566 | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142646-58-0 | |

| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4,4'-Dinonyl-2,2'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinonyl-2,2'-bipyridine is a scientifically significant organic compound, belonging to the bipyridine class of ligands. Its structure, featuring two nonyl chains attached to the bipyridine core, imparts unique solubility and electronic properties, making it a valuable component in a range of applications, from materials science to catalysis. This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-Dinonyl-2,2'-bipyridine, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in coordination chemistry.

Core Physical and Chemical Properties

The fundamental properties of 4,4'-Dinonyl-2,2'-bipyridine are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₂₈H₄₄N₂ |

| Molecular Weight | 408.67 g/mol |

| CAS Number | 142646-58-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 61-65 °C |

| Solubility | Excellent solubility in organic solvents |

| Purity | Typically ≥98% (by GC) |

Experimental Protocols

Synthesis of 4,4'-Dinonyl-2,2'-bipyridine

This protocol describes a plausible method for the synthesis of 4,4'-Dinonyl-2,2'-bipyridine, adapted from general procedures for the synthesis of 4,4'-disubstituted-2,2'-bipyridines.[1]

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Argon or Nitrogen gas supply

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C and continue stirring for 30 minutes to generate a solution of lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous THF.

-

Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at 0 °C. The reaction mixture will typically develop a deep color.

-

Allow the reaction to stir at 0 °C for 2-3 hours.

-

Slowly add 1-bromooctane (2.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 4,4'-Dinonyl-2,2'-bipyridine.

Characterization Protocols

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines a general procedure for obtaining a ¹H NMR spectrum of 4,4'-Dinonyl-2,2'-bipyridine.

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4,4'-Dinonyl-2,2'-bipyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Data Acquisition:

-

Solvent: CDCl₃ (unless otherwise specified)

-

Temperature: Room temperature (typically 298 K)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Reference: The residual solvent peak is typically used for calibration (e.g., CHCl₃ at 7.26 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for obtaining an FTIR spectrum of solid 4,4'-Dinonyl-2,2'-bipyridine.

Instrumentation:

-

An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a suitable sample holder (e.g., for KBr pellets or an ATR accessory).

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of 4,4'-Dinonyl-2,2'-bipyridine in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).[2][3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2][3]

-

If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the plate and prepare a new film from a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and re-evaporate the solvent.[3]

Data Acquisition:

-

Collect a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm⁻¹).

Applications in Coordination Chemistry

A primary application of 4,4'-Dinonyl-2,2'-bipyridine is its use as a bidentate ligand in coordination chemistry. The nitrogen atoms of the bipyridine core readily coordinate with transition metal ions to form stable complexes. These complexes often exhibit interesting catalytic, photophysical, or electronic properties.

One notable application is in the field of dye-sensitized solar cells (DSSCs).[4] In this context, 4,4'-Dinonyl-2,2'-bipyridine is incorporated into ruthenium-based sensitizer (B1316253) dyes. The hydrophobic nonyl chains play a crucial role in creating an insulating layer at the surface of the titanium dioxide (TiO₂) electrode. This layer helps to prevent charge recombination, a process that reduces the efficiency of the solar cell.[4] The improved solubility and processing characteristics imparted by the nonyl groups also facilitate the fabrication of these devices.[4]

Visualization of Coordination

The following diagram illustrates the fundamental role of 4,4'-Dinonyl-2,2'-bipyridine as a ligand in a coordination complex, a central aspect of its chemical utility.

Caption: Coordination of 4,4'-Dinonyl-2,2'-bipyridine to a metal center.

This in-depth guide provides a solid foundation for researchers and professionals working with 4,4'-Dinonyl-2,2'-bipyridine. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various fields of chemical research and development.

References

An In-depth Technical Guide to 4,4'-Dinonyl-2,2'-bipyridine: Molecular Weight and Formula

This technical guide provides a detailed overview of the fundamental chemical properties of 4,4'-Dinonyl-2,2'-bipyridine, specifically focusing on its molecular weight and chemical formula. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who utilize this compound in their work.

Quantitative Data Summary

The molecular formula and molecular weight are critical parameters for any chemical compound, providing the basis for stoichiometric calculations, analytical characterization, and material property predictions. The table below summarizes these key quantitative data for 4,4'-Dinonyl-2,2'-bipyridine.

| Property | Value | Citation |

| Molecular Formula | C₂₈H₄₄N₂ | [1][2][3][4] |

| Molecular Weight | 408.66 g/mol | [2] |

| 408.67 g/mol | [3][4] | |

| 408.7 g/mol | [1] | |

| IUPAC Name | 4-nonyl-2-(4-nonyl-2-pyridinyl)pyridine | [1] |

| CAS Number | 142646-58-0 | [1][2][4] |

Conceptual Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its structural representation (formula) and its resulting molecular weight.

Caption: Logical relationship of 4,4'-Dinonyl-2,2'-bipyridine properties.

Experimental Protocols

The determination of the molecular formula and molecular weight of a compound like 4,4'-Dinonyl-2,2'-bipyridine is achieved through standard analytical chemistry techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following outlines the general methodologies employed for such characterizations.

1. Determination of Molecular Formula (Elemental Analysis)

The empirical formula of an organic compound is typically determined by elemental analysis, which measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

-

Methodology:

-

A precisely weighed sample of 4,4'-Dinonyl-2,2'-bipyridine is combusted in a furnace with an excess of oxygen.

-

The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified.

-

The masses of CO₂ and H₂O are used to calculate the masses and percentages of carbon and hydrogen in the original sample.

-

The amount of nitrogen is determined by measuring the volume of N₂ gas produced.

-

From these percentage compositions, the simplest whole-number ratio of atoms in the molecule (the empirical formula) is calculated.

-

The molecular formula is then determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.

-

2. Determination of Molecular Weight (Mass Spectrometry)

Mass spectrometry is the primary technique for determining the precise molecular weight of a compound.

-

Methodology:

-

Ionization: A small sample of the compound is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The ions are then passed through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the m/z ratio of the deflected ions. For singly charged ions, the m/z value is equivalent to the molecular weight of the ion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can further confirm the elemental composition. A high-resolution mass spectrometry result was reported with a measured m/z of 409.3581 for the protonated molecule [M+H]⁺.[2]

-

References

A Technical Guide to the Solubility of 4,4'-Dinonyl-2,2'-bipyridine

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dinonyl-2,2'-bipyridine in common solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility information and presents detailed experimental protocols for its quantitative determination.

Core Properties of 4,4'-Dinonyl-2,2'-bipyridine

4,4'-Dinonyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine, characterized by the presence of two nonyl groups attached to the pyridine (B92270) rings. These alkyl chains significantly influence its physical and chemical properties, particularly its solubility. The compound is a white to off-white crystalline solid with a melting point in the range of 61-65 °C[1][2][3][4]. Its molecular formula is C₂₈H₄₄N₂ and it has a molecular weight of approximately 408.67 g/mol [1][2][5].

Qualitative Solubility Profile

While specific quantitative solubility data for 4,4'-Dinonyl-2,2'-bipyridine in various solvents is not extensively documented in publicly available literature, its structural characteristics provide a strong indication of its solubility behavior. The presence of the long nonyl chains imparts a significant non-polar character to the molecule.

General solubility assessments indicate that 4,4'-Dinonyl-2,2'-bipyridine exhibits excellent solubility in a range of organic solvents[1]. This is a common characteristic for bipyridine derivatives with long alkyl chains. Based on the principle of "like dissolves like," the following trends can be anticipated:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected due to the non-polar nature of the nonyl groups.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): Good to moderate solubility is likely. The synthesis procedures for this compound utilize THF and DCM, indicating it is soluble in these solvents[2].

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to low solubility is anticipated. While the nitrogen atoms in the bipyridine core can engage in hydrogen bonding, the large non-polar alkyl chains will limit solubility in highly polar protic media.

-

Aqueous Solvents (e.g., Water): Very low to negligible solubility is expected due to the hydrophobic nature of the molecule.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 4,4'-Dinonyl-2,2'-bipyridine remains largely unpublished. The following table is provided as a template for researchers to populate as they perform their own solubility studies.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Tetrahydrofuran | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Water | 25 |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of 4,4'-Dinonyl-2,2'-bipyridine. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility[6].

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound in a given solvent.

Materials:

-

4,4'-Dinonyl-2,2'-bipyridine (solid)

-

Selected solvents (e.g., hexane, toluene, DCM, THF, ethanol, methanol, water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4,4'-Dinonyl-2,2'-bipyridine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid in the supernatant should remain constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of 4,4'-Dinonyl-2,2'-bipyridine in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation of Solubility:

-

The solubility of the compound in the original saturated solution is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Gravimetric Method for Solubility Determination

For solvents in which 4,4'-Dinonyl-2,2'-bipyridine is highly soluble and has low volatility, a gravimetric method can be employed[7].

Procedure:

-

Prepare a saturated solution and separate the supernatant as described in the shake-flask method.

-

Accurately weigh an empty, clean, and dry evaporating dish.

-

Transfer a known volume of the clear supernatant to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The mass of the dissolved 4,4'-Dinonyl-2,2'-bipyridine is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4'-Dinonyl-2,2'-bipyridine | 142646-58-0 [chemicalbook.com]

- 3. 4,4′-dinonyl-2,2′-bipyridine | CAS#:142646-58-0 | Chemsrc [chemsrc.com]

- 4. 4,4′-ジノニル-2,2′-ジピリジル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-Dinonyl-2,2'-bipyridine | C28H44N2 | CID 4285174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Synthesis of 4,4'-Dinonyl-2,2'-bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dinonyl-2,2'-bipyridine, a key bidentate chelating ligand utilized in coordination chemistry, catalysis, and materials science. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. Furthermore, alternative synthetic strategies are discussed to provide a broader context for the synthesis of related 4,4'-disubstituted-2,2'-bipyridine compounds.

Primary Synthesis Pathway: Alkylation of 4,4'-Dimethyl-2,2'-bipyridine (B75555)

The most direct and well-documented method for the synthesis of 4,4'-Dinonyl-2,2'-bipyridine proceeds through the alkylation of 4,4'-dimethyl-2,2'-bipyridine. This method involves the deprotonation of the methyl groups using a strong base, followed by reaction with an alkyl halide.

Experimental Protocol

Materials and Reagents:

-

4,4'-Dimethyl-2,2'-bipyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve diisopropylamine (2.66 eq.) in anhydrous THF.

-

Cool the solution to 0°C and slowly add n-butyllithium (2.66 eq.). Stir the mixture at this temperature for 1 hour to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 eq.) in anhydrous THF.

-

Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at 0°C. The reaction mixture will turn orange. Continue stirring for 3 hours.

-

Add 1-bromooctane (2.8 eq.) dropwise to the reaction mixture. Allow the reaction to proceed for 3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield 4,4'-dinonyl-2,2'-bipyridine.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine | [1] |

| Yield | 45% | [1] |

| Melting Point | 61-63 °C | |

| Appearance | White to off-white solid | |

| Molecular Formula | C₂₈H₄₄N₂ | |

| Molecular Weight | 408.68 g/mol |

Characterization Data

-

¹H NMR (500 MHz, DMSO): δ 8.85 (s, 1H), 8.83 (s, 1H), 7.28 (s, 1H), 7.27 (s, 1H), 2.68 (t, J = 7.6 Hz, 4H), 1.62 (p, J = 8.2, 6.9 Hz, 4H), 1.32-1.11 (m, 24H), 0.83 (t, J = 6.5 Hz, 6H).[1]

-

HRMS (ESI) m/z: [M + H]⁺ Calculated: 409.358, Found: 409.3581.[1]

Synthesis of Starting Material: 4,4'-Dimethyl-2,2'-bipyridine

The precursor, 4,4'-dimethyl-2,2'-bipyridine, can be synthesized via a palladium-catalyzed coupling of 4-methylpyridine (B42270).

Experimental Protocol

Materials and Reagents:

-

4-Methylpyridine

-

Acetic acid

-

Hydrogen peroxide (30%)

-

Palladium on carbon (Pd/C)

-

Phosphorus trichloride (B1173362)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 4-methylpyridine in acetic acid.

-

Add 30% hydrogen peroxide in two portions and allow the mixture to stand at room temperature for 3.5 hours to form the N-oxide.

-

Add the Pd/C catalyst and heat the mixture to 65°C for 6 hours.

-

Cool the reaction mixture to room temperature and add phosphorus trichloride to deoxygenate.

-

Filter the solution to remove insoluble matter.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting white crystals from ethyl acetate and dry under vacuum to obtain 4,4'-dimethyl-2,2'-bipyridine.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Methylpyridine | [2] |

| Yield | 97.4% | [2] |

| Catalyst | Palladium on carbon (Pd/C) | [2] |

Alternative Synthetic Strategies

Several other strategies can be employed for the synthesis of 4,4'-disubstituted-2,2'-bipyridines, offering flexibility in starting materials and reaction conditions.

Nickel-Catalyzed Reductive Homocoupling

This method involves the coupling of 2-halo-4-alkylpyridines in the presence of a nickel catalyst and a reducing agent.

-

General Reaction: 2-Chloro-4-nonylpyridine can be dimerized using a nickel catalyst, such as NiBr₂, and a reducing agent like manganese powder in a solvent like DMF. This approach avoids the need for organometallic reagents.

Cross-Coupling Reactions

Various cross-coupling reactions are widely used for the synthesis of bipyridines. These methods typically involve the reaction of a pyridine-based organometallic reagent with a halogenated pyridine, or vice versa, in the presence of a palladium or nickel catalyst.

-

Suzuki Coupling: Reaction of a 4-nonyl-2-pyridylboronic acid or ester with a 2-bromo-4-nonylpyridine.

-

Stille Coupling: Coupling of a 4-nonyl-2-stannylpyridine with a 2-bromo-4-nonylpyridine.

-

Negishi Coupling: Reaction of a 4-nonyl-2-pyridylzinc halide with a 2-bromo-4-nonylpyridine.

These cross-coupling reactions offer high yields and good functional group tolerance.

Visualizations

Synthesis Workflow for 4,4'-Dinonyl-2,2'-bipyridine

Caption: Workflow for the synthesis of 4,4'-Dinonyl-2,2'-bipyridine.

General Synthetic Pathways to 4,4'-Disubstituted-2,2'-bipyridines

Caption: Overview of synthetic routes to 4,4'-disubstituted-2,2'-bipyridines.

References

Spectroscopic Profile of 4,4'-Dinonyl-2,2'-bipyridine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of 4,4'-Dinonyl-2,2'-bipyridine, a key building block in coordination chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for 4,4'-Dinonyl-2,2'-bipyridine.

Table 1: ¹H NMR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.85 | s | - | 1H | Aromatic CH |

| 8.83 | s | - | 1H | Aromatic CH |

| 7.28 | s | - | 1H | Aromatic CH |

| 7.27 | s | - | 1H | Aromatic CH |

| 2.68 | t | 7.6 | 4H | -CH₂- (adjacent to pyridine) |

| 1.62 | p | 8.2, 6.9 | 4H | -CH₂- |

| 1.32-1.11 | m | - | 24H | -(CH₂)₆- |

| 0.83 | t | 6.5 | 6H | -CH₃ |

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine

| Chemical Shift (δ) ppm | Assignment |

| 156.3 | C (quaternary, C=N) |

| 150.7 | C (quaternary, C-C bipyridine) |

| 149.1 | CH (aromatic) |

| 123.8 | CH (aromatic) |

| 121.2 | CH (aromatic) |

| 35.4 | -CH₂- (adjacent to pyridine) |

| 31.9 | -CH₂- |

| 31.0 | -CH₂- |

| 29.6 | -CH₂- |

| 29.5 | -CH₂- |

| 29.3 | -CH₂- |

| 22.7 | -CH₂- |

| 14.1 | -CH₃ |

Table 3: IR Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H stretch (aliphatic, asymmetric) |

| ~2924 | Strong | C-H stretch (aliphatic, asymmetric) |

| ~2854 | Strong | C-H stretch (aliphatic, symmetric) |

| ~1605 | Medium | C=C/C=N stretch (aromatic ring) |

| ~1558 | Medium | C=C/C=N stretch (aromatic ring) |

| ~1465 | Medium | CH₂ bend (scissoring) |

| ~825 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: UV-Vis Spectroscopic Data of 4,4'-Dinonyl-2,2'-bipyridine

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~280-290 | Not available | Ethanol (B145695)/Chloroform | π → π* transitions |

| ~240-250 | Not available | Ethanol/Chloroform | π → π* transitions |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of 4,4'-Dinonyl-2,2'-bipyridine

A solution of 4,4'-dimethyl-2,2'-bipyridine (B75555) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) in anhydrous THF at 0°C under an inert atmosphere. The resulting mixture is stirred for several hours. A solution of 1-bromooctane (B94149) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 4,4'-dinonyl-2,2'-bipyridine.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4,4'-Dinonyl-2,2'-bipyridine is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid 4,4'-Dinonyl-2,2'-bipyridine can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of 4,4'-Dinonyl-2,2'-bipyridine is prepared in a UV-transparent solvent, such as ethanol or chloroform. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Caption: Synthesis of 4,4'-Dinonyl-2,2'-bipyridine.

References

Alkylated Bipyridine Ligands: A Technical Guide to Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Alkylated bipyridine ligands, a versatile class of chelating agents, are at the forefront of significant advancements across diverse scientific disciplines. Their unique electronic and steric properties, which can be finely tuned through synthetic modification, have established them as indispensable components in catalysis, materials science, and medicine. This technical guide provides an in-depth exploration of the core applications of these ligands, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.

Catalysis: Driving Efficient Chemical Transformations

Alkylated bipyridine ligands are instrumental in enhancing the efficacy and selectivity of transition metal catalysts. Their strong coordination to metal centers stabilizes the catalytic species and modulates its reactivity.

A prime example is their application in nickel-catalyzed cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals and advanced materials.[1][2] The alkyl substituents on the bipyridine scaffold influence the steric and electronic environment of the nickel center, thereby controlling the catalytic activity and selectivity of reactions such as Suzuki-Miyaura and Heck couplings.[1] For instance, bulky alkyl groups can promote reductive elimination and prevent catalyst deactivation pathways.

In the realm of sustainable energy, manganese complexes bearing bulky alkylated bipyridine ligands are being investigated for the electrocatalytic reduction of carbon dioxide (CO₂).[3] The steric hindrance provided by the ligands can prevent the dimerization of the catalyst, a common deactivation pathway, leading to improved catalytic performance.[3] Ruthenium complexes incorporating alkylated bipyridine ligands have also demonstrated significant catalytic activity in the transfer hydrogenation of ketones to secondary alcohols.[4]

Table 1: Catalytic Performance of Metal Complexes with Alkylated Bipyridine Ligands

| Catalyst | Reaction | Substrate | Product | Yield (%) | Turnover Number | Reference |

| NiBr₂/4,4'-di-tert-butyl-2,2'-bipyridine | Reductive Cross-Coupling | 2-halopyridines and alkyl halides | 2-alkylpyridines | High | - | [2] |

| Mn(mesbpy)(CO)₃Br | CO₂ Reduction | CO₂ | CO | >90 (Faradaic Yield) | 50 million in 4h | [3] |

| [RuCl₂(NN)(L)] | Transfer Hydrogenation | Aryl ketones | Secondary alcohols | Up to 99 | - | [4] |

Experimental Protocol: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridines

This protocol describes a ligand-free synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, a widely used alkylated bipyridine ligand.[5]

Materials:

-

4-tert-butyl-2-chloropyridine

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Manganese powder (-325 mesh)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 4-tert-butyl-2-chloropyridine (e.g., 4.99 g, 29.4 mmol), NiBr₂·3H₂O (e.g., 401 mg, 1.47 mmol, 5 mol%), and manganese powder (e.g., 3.30 g, 60.0 mmol).

-

Add anhydrous DMF (e.g., 20 mL) via syringe.

-

Heat the reaction mixture under argon for 20 hours. The original reference does not specify the temperature, but typically these reactions are heated (e.g., 80-100 °C).

-

After cooling to room temperature, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.

-

The crude product is then purified, for example, by column chromatography or recrystallization, to yield the desired 4,4′-di-tert-butyl-2,2′-bipyridine.

Caption: Workflow for the synthesis of an alkylated bipyridine ligand.

Medicinal Chemistry: Anticancer Agents

Metal complexes of alkylated bipyridine ligands have emerged as a promising class of anticancer agents.[6][7][8] The cytotoxic activity of these compounds is influenced by the nature of the metal center, the alkyl substituents on the bipyridine ring, and the overall geometry of the complex.

For instance, rhenium tricarbonyl complexes with 5- and 6-(halomethyl)-2,2'-bipyridine ligands have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines.[8] One such complex, a 5-(chloromethyl)-2,2'-bipyridine (B31925) derivative, demonstrated notable inhibition of pancreatic tumor growth in vivo in zebrafish xenografts at a concentration of 8 µM.[7][8] The proposed mechanism for some of these compounds involves ligand-based alkylating reactions.[8]

Furthermore, poly(2,2′-bipyridyl) ligands themselves have exhibited potent cytotoxicity against various cancer cell lines, with their activity being modulated by complexation with biorelevant metal ions.[6][9]

Table 2: In Vitro Cytotoxicity of Alkylated Bipyridine Complexes

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Rhenium tricarbonyl complex with 5-(chloromethyl)-2,2'-bipyridine | Pancreatic (Panc-1) | Effective at 8 µM in vivo | [7][8] |

| Tris(bpy) ligand 1 | Jurkat, MOLT-4, U937 | Potent cytotoxicity | [6] |

| Cisplatin (for comparison) | Jurkat | ~20 | [9] |

| Actinomycin D (for comparison) | Jurkat | ~0.01 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][9][10]

Materials:

-

Cancer cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds (alkylated bipyridine ligands or their metal complexes) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol (B130326) or DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]

-

Carefully remove the medium containing MTT from each well.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. researchgate.net [researchgate.net]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. 4,4'-Bipyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. ossila.com [ossila.com]

The Pivotal Role of 4,4'-Dinonyl-2,2'-bipyridine in Nanotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinonyl-2,2'-bipyridine (DNBP) is a versatile organic compound that has carved a significant niche in the field of nanotechnology. Its unique molecular structure, featuring a bipyridine core functionalized with two long nonyl chains, imparts a range of desirable properties that are exploited in various applications, most notably in the realm of renewable energy and catalysis. This technical guide provides an in-depth exploration of the core applications of DNBP in nanotechnology, with a focus on its role in dye-sensitized solar cells (DSSCs) and as a stabilizing ligand for metallic nanoparticles in catalysis. The content herein is curated to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of DNBP's synthesis, mechanisms of action, and practical implementation in cutting-edge nanotechnological systems.

Core Applications and Mechanisms of Action

The utility of 4,4'-Dinonyl-2,2'-bipyridine in nanotechnology primarily stems from its function as a ligand in metal complexes and as a surface-modifying agent for nanomaterials.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, DNBP plays a crucial dual role, both as a key component of sensitizer (B1316253) dyes and as a performance-enhancing electrolyte additive.

-

As a Ligand in Ruthenium-Based Sensitizers: DNBP is a critical ancillary ligand in the synthesis of amphiphilic ruthenium-based dyes, such as the well-known Z907 dye (cis-Ru(H2dcbpy)(dnbpy)(NCS)2). The hydrophobic nonyl chains of DNBP create an insulating molecular barrier at the surface of the titanium dioxide (TiO2) photoanode. This barrier effectively suppresses charge recombination between injected electrons in the TiO2 conduction band and the oxidized dye or the redox electrolyte. This reduction in charge recombination is paramount for achieving higher open-circuit voltage (Voc) and fill factor (FF), thereby boosting the overall power conversion efficiency (PCE) of the solar cell. Furthermore, the nonyl chains enhance the solubility of the dye in organic solvents, facilitating its uniform adsorption onto the mesoporous TiO2 layer.

-

As an Electrolyte Additive: DNBP serves as a superior alternative to the commonly used electrolyte additive, 4-tert-butylpyridine (B128874) (4-TBP). While both additives improve the photovoltaic performance of DSSCs, DNBP offers significantly enhanced thermal stability. It has been demonstrated that the reaction rate between the N719 dye and DNBP is 10 times slower than with 4-TBP at elevated temperatures. This dramatically reduces the degradation of the sensitizer dye over time, leading to more durable and long-lasting solar cells. After 1000 hours of thermal stress at 80°C, DSSCs containing DNBP showed only 10-30% dye degradation, a substantial improvement over cells with 4-TBP.

Nanoparticle Stabilization for Catalysis

The bipyridine core of DNBP can chelate to the surface of metal nanoparticles, while the long nonyl chains provide steric stabilization, preventing the nanoparticles from aggregating. This is crucial for maintaining a high surface-area-to-volume ratio, which is essential for catalytic activity. Bipyridine-stabilized rhodium and palladium nanoparticles have been investigated for various catalytic hydrogenation reactions, including the hydrogenation of arenes and the partial hydrogenation of alkynes. The DNBP ligand can influence the electronic properties of the nanoparticle surface, thereby affecting the catalyst's activity and selectivity. While specific quantitative data for DNBP-stabilized nanoparticles is limited in the available literature, the general principles of bipyridine stabilization are well-established.

Quantitative Data Presentation

The following tables summarize the key performance metrics of 4,4'-Dinonyl-2,2'-bipyridine in the context of dye-sensitized solar cells.

Table 1: Comparative Performance of DNBP and 4-TBP as Electrolyte Additives in N719-Sensitized DSSCs

| Parameter | Electrolyte with 4-TBP | Electrolyte with DNBP | Reference |

| Dye Degradation (1000h at 80°C) | High (significant degradation) | Low (10-30% degradation) | [1] |

| Dye-Additive Reaction Rate | 10x faster than DNBP | Slower | [1] |

| Power Conversion Efficiency (PCE) | ~3.8% | ~3.8% | [1] |

Table 2: Photovoltaic Performance of Z907 Dye (containing DNBP) in DSSCs

| Parameter | Value | Conditions | Reference |

| Open-Circuit Voltage (Voc) | 0.65 V | Liquid Electrolyte | [2][3] |

| Short-Circuit Current Density (Jsc) | 10.80 mA/cm² | Liquid Electrolyte | [2][3] |

| Fill Factor (FF) | 0.64 | Liquid Electrolyte | [2][3] |

| Power Conversion Efficiency (PCE) | 4.53% | Liquid Electrolyte | [2][3] |

| Degradation Rate (at 85°C) | -7.58 x 10⁻⁵ /hour | Ionic Liquid Electrolyte | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Z907 sensitizer dye and the fabrication of a dye-sensitized solar cell utilizing this dye.

Protocol 1: One-Pot Synthesis of Z907 Dye

This protocol is adapted from a patented one-pot synthesis method.

Materials:

-

[RuCl₂(p-cymene)]₂

-

4,4'-Dinonyl-2,2'-bipyridine (DNBP)

-

4,4'-Dicarboxy-2,2'-bipyridine

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ in DMF under a nitrogen atmosphere.

-

Add 4,4'-dinonyl-2,2'-bipyridine to the solution.

-

Heat the reaction mixture to 70-80°C for 4 hours with constant stirring under nitrogen.

-

To the same flask, add 4,4'-dicarboxy-2,2'-bipyridine.

-

Increase the temperature and reflux the mixture at 170-180°C for 4 hours.

-

Finally, add an excess of ammonium thiocyanate (NH₄NCS) to the reaction mixture and continue to reflux for another 4 hours.

-

Cool the reaction mixture to room temperature.

-

The crude Z907 dye can be purified by column chromatography on Sephadex LH-20 or by reversed-phase HPLC.

Characterization:

-

The final product should be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Z907-Sensitized Solar Cell

This protocol outlines the general steps for constructing a laboratory-scale DSSC.

Materials:

-

FTO-coated glass substrates

-

TiO₂ paste (e.g., P25)

-

Z907 dye solution (0.3 mM in a 1:1 v/v mixture of acetonitrile (B52724) and tert-butanol)

-

Electrolyte solution (e.g., 0.6 M 1-propyl-2,3-dimethylimidazolium iodide, 0.1 M LiI, 0.05 M I₂, and 0.5 M 4,4'-dinonyl-2,2'-bipyridine in acetonitrile)

-

Platinized counter electrode

-

Thermoplastic sealant (e.g., Surlyn)

-

Screen printer or doctor blade

-

Furnace

-

Solar simulator

-

Potentiostat for electrochemical impedance spectroscopy (EIS)

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol (B145695).

-

Deposit a compact TiO₂ blocking layer on the FTO substrate by a method such as spray pyrolysis.

-

Deposit a mesoporous TiO₂ layer (10-12 µm thick) on top of the blocking layer using screen printing or the doctor-blade method.

-

Sinter the TiO₂ film in a furnace at a high temperature (e.g., 500°C) to ensure good particle necking and electrical contact.

-

After cooling to about 80°C, immerse the TiO₂ electrode in the Z907 dye solution and keep it in the dark for 12-24 hours for dye adsorption.

-

Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.

-

-

Cell Assembly:

-

Place a thermoplastic sealant frame on the dye-sensitized photoanode.

-

Place the platinized counter electrode on top of the sealant.

-

Heat the assembly on a hot plate to seal the two electrodes together, leaving a small opening for electrolyte injection.

-

Introduce the electrolyte into the cell through the opening via vacuum backfilling.

-

Seal the opening with a small piece of sealant and a cover glass.

-

-

Characterization:

-

Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine Voc, Jsc, FF, and PCE.

-

Perform electrochemical impedance spectroscopy (EIS) to analyze the internal charge transfer and recombination processes within the cell.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving 4,4'-Dinonyl-2,2'-bipyridine in nanotechnology.

Caption: Workflow of a Dye-Sensitized Solar Cell with Z907 dye.

Caption: General workflow for nanoparticle synthesis and catalysis.

Conclusion

4,4'-Dinonyl-2,2'-bipyridine has proven to be a highly valuable and versatile molecule in the field of nanotechnology. Its primary role in dye-sensitized solar cells, both as a ligand in sensitizer dyes and as an electrolyte additive, has led to significant improvements in device efficiency and long-term stability. The hydrophobic nature of its nonyl chains is key to its function in reducing charge recombination and enhancing dye solubility. Furthermore, its ability to act as a stabilizing agent for metallic nanoparticles opens up possibilities for its use in various catalytic applications. While more research is needed to fully quantify its impact in nanoparticle catalysis, the existing body of work clearly demonstrates the critical role of DNBP in advancing nanotechnological applications. This guide provides a solid foundation for researchers and scientists to understand and further explore the potential of this remarkable molecule.

References

An In-depth Technical Guide to the Safe Handling and Use of 4,4'-Dinonyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4'-Dinonyl-2,2'-bipyridine, a key ligand in coordination chemistry and polymer synthesis. The following sections detail its hazard classifications, physical and chemical properties, safe handling and storage procedures, and a representative experimental protocol for its use in Atom Transfer Radical Polymerization (ATRP).

Safety and Hazard Information

4,4'-Dinonyl-2,2'-bipyridine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is imperative that all personnel handling this compound are familiar with its potential hazards and adhere to the prescribed safety protocols.

GHS Classification

The compound is categorized with the following hazard classes:

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

The corresponding signal word is Warning .[3]

Hazard and Precautionary Statements

A summary of the relevant H- and P-statements is provided in the table below.

| Code | Statement |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P319 | Get medical help if you feel unwell.[3] |

| P332+P317 | If skin irritation occurs: Get medical help.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological and Ecological Data

Physical and Chemical Properties

The key physical and chemical properties of 4,4'-Dinonyl-2,2'-bipyridine are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄N₂ | [2] |

| Molecular Weight | 408.66 g/mol | [4] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 61-63 °C (lit.) | [5] |

| Boiling Point | 154°C/2mmHg(lit.) | [3] |

| CAS Number | 142646-58-0 | [2] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

When handling 4,4'-Dinonyl-2,2'-bipyridine, the following personal protective equipment should be worn:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield (as per EN 166 or OSHA 29 CFR 1910.133).[1][6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Contaminated clothing should be removed and washed before reuse.[3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[4] Avoid contact with skin and eyes.[4] Keep away from heat and sources of ignition.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4] Store locked up.[3]

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national hazardous waste regulations.[3] Do not allow the chemical to enter drains.[3]

Caption: A flowchart illustrating the key steps for the safe handling of 4,4'-Dinonyl-2,2'-bipyridine.

Experimental Protocols

4,4'-Dinonyl-2,2'-bipyridine is frequently used as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP) to enhance the solubility of the catalyst complex in organic media. Below is a detailed, representative protocol for the ATRP of methyl acrylate (B77674) (MA).

Materials and Reagents

-

Methyl acrylate (MA), inhibitor removed

-

Copper(I) bromide (CuBr), purified

-

4,4'-Dinonyl-2,2'-bipyridine (dNbpy)

-

Methyl 2-bromopropionate (MBrP) or Ethyl 2-bromoisobutyrate (EBiB), initiator

-

Anisole or another suitable solvent, anhydrous

-

Argon or Nitrogen gas, high purity

-

Schlenk flask and other appropriate glassware, oven-dried

Experimental Procedure: ATRP of Methyl Acrylate

This protocol is adapted from procedures described for ATRP of acrylates using bipyridine-based ligands.

-

Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (e.g., 0.0143 g, 0.1 mmol) and 4,4'-Dinonyl-2,2'-bipyridine (e.g., 0.0817 g, 0.2 mmol).

-

-

Reaction Setup:

-

Add the desired amount of anhydrous solvent (e.g., anisole) to the Schlenk flask containing the catalyst and ligand.

-

Add the monomer, methyl acrylate (e.g., 10 mL, 111 mmol), to the flask via a degassed syringe.

-

Stir the mixture at room temperature until the catalyst and ligand are fully dissolved, resulting in a homogeneous solution.

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

-

-

Initiation:

-

After the final thaw and backfilling with inert gas, add the initiator, methyl 2-bromopropionate (e.g., 0.011 mL, 0.1 mmol), via a degassed syringe.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).

-

Monitor the reaction progress by taking aliquots at specific time intervals and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

-

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF).

-

Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Caption: A generalized workflow for the synthesis of poly(methyl acrylate) via ATRP using 4,4'-Dinonyl-2,2'-bipyridine.

Signaling Pathways

Currently, there is no published literature available that describes the involvement of 4,4'-Dinonyl-2,2'-bipyridine in any specific biological signaling pathways. Its primary applications are in the fields of polymer chemistry and materials science, rather than pharmacology or drug development.

Conclusion

4,4'-Dinonyl-2,2'-bipyridine is a valuable but hazardous chemical that requires careful handling. Adherence to the safety guidelines outlined in this document is essential for minimizing risks to researchers. While toxicological and ecological data are currently limited, the provided information on its physical properties, safe handling, and use in experimental protocols such as ATRP will be a valuable resource for scientists working with this compound.

References

- 1. mmbio.byu.edu [mmbio.byu.edu]

- 2. 4,4'-Dinonyl-2,2'-bipyridine | C28H44N2 | CID 4285174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. 4,4'-Dinonyl-2,2'-bipyridine - Safety Data Sheet [chemicalbook.com]

- 5. 4,4'-Dinonyl-2,2'-bipyridine | 142646-58-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

Application Notes and Protocols for Utilizing 4,4'-Dinonyl-2,2'-bipyridine in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the incorporation of 4,4'-Dinonyl-2,2'-bipyridine (dnbpy) as a stability-enhancing additive in the hole transport layer (HTL) of perovskite solar cells (PSCs). The protocol is based on the established use of pyridine-based additives and the demonstrated benefits of dnbpy in improving the thermal stability of analogous dye-sensitized solar cells (DSCs).

Introduction

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, long-term operational stability remains a significant hurdle for commercialization. One of the key degradation pathways involves the instability of the hole transport layer (HTL), which commonly employs the additive 4-tert-butylpyridine (B128874) (tBP). While tBP is effective in improving initial device performance, its volatility and reactivity can contribute to the degradation of the perovskite layer and the overall device under thermal stress.

4,4'-Dinonyl-2,2'-bipyridine (dnbpy) presents a promising alternative to tBP. Its larger molecular structure with long alkyl chains offers lower volatility and potentially improved hydrophobic properties, which can enhance the thermal stability and moisture resistance of the HTL and, consequently, the entire perovskite solar cell. Research on dye-sensitized solar cells has shown that replacing tBP with dnbpy can significantly improve thermal stability without compromising performance. This protocol outlines the procedure for substituting tBP with dnbpy in the fabrication of n-i-p architecture perovskite solar cells.

Rationale for using 4,4'-Dinonyl-2,2'-bipyridine

The primary motivation for using dnbpy as an additive in the HTL of perovskite solar cells is to enhance the long-term thermal stability of the device. The proposed mechanism of action is as follows:

-

Reduced Volatility: The higher molecular weight and boiling point of dnbpy compared to tBP reduce its evaporation from the HTL film during device operation, especially at elevated temperatures. This helps maintain the integrity and optimal performance of the HTL over time.

-

Improved Morphological Stability: Pyridine-based additives are known to influence the morphology of the HTL. The less volatile dnbpy is expected to provide a more stable morphological control, preventing the formation of performance-limiting defects and pinholes in the HTL.

-

Enhanced Hydrophobicity: The nonyl chains of dnbpy can impart a more hydrophobic character to the HTL, which can help to repel moisture and protect the underlying perovskite layer from degradation.

Experimental Protocol

This protocol details the preparation of the hole transport layer solution containing dnbpy and its deposition onto the perovskite layer. It is assumed that the preceding layers of the perovskite solar cell (e.g., FTO/c-TiO₂/m-TiO₂/Perovskite) have already been fabricated according to standard procedures. The most common HTL material, spiro-OMeTAD, is used in this protocol.

Materials and Reagents

-

Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene)

-

4,4'-Dinonyl-2,2'-bipyridine (dnbpy)

-

Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

-

Chlorobenzene (anhydrous)

-

Acetonitrile (anhydrous)

Preparation of the Hole Transport Layer (HTL) Solution

This section describes the preparation of the spiro-OMeTAD solution with dnbpy as an additive. The concentrations provided are a starting point and may require optimization for specific perovskite compositions and device architectures.

-

Prepare a stock solution of Li-TFSI in acetonitrile: Dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile.

-

Prepare the spiro-OMeTAD solution:

-

In a clean vial, dissolve 72.3 mg of spiro-OMeTAD in 1 mL of anhydrous chlorobenzene.

-

Add 28.8 µL of the Li-TFSI stock solution to the spiro-OMeTAD solution.

-

Add the dnbpy additive: Add a molar equivalent of dnbpy to the amount of tBP typically used. As a starting point, a concentration similar to that used for tBP (e.g., 28.8 µL) can be tested. This will likely need to be optimized.

-

-

Vortex the final solution until all components are fully dissolved and the solution is homogeneous.

Deposition of the Hole Transport Layer

The HTL solution is deposited onto the perovskite layer via spin coating. This process should be carried out in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.

-

Transfer the perovskite-coated substrate into the glovebox.

-

Deposit a sufficient amount of the HTL solution (e.g., 50 µL) onto the center of the perovskite layer.

-

Spin-coat the substrate at 4000 rpm for 30 seconds.

-

The substrate is now ready for the deposition of the top metal contact (e.g., gold or silver) by thermal evaporation.

Characterization and Data Presentation

To evaluate the effectiveness of dnbpy as an additive, a comparative study with a control device using the standard tBP additive is essential. The following characterization techniques are recommended:

-

Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM 1.5G illumination to determine the key performance metrics:

-

Power Conversion Efficiency (PCE)

-

Open-Circuit Voltage (Voc)

-

Short-Circuit Current Density (Jsc)

-

Fill Factor (FF)

-

-

Stability Testing:

-

Thermal Stability: Age the unencapsulated devices at an elevated temperature (e.g., 85 °C) in a dark, inert atmosphere and monitor the evolution of the photovoltaic parameters over time.

-

Moisture Stability: Expose the unencapsulated devices to a controlled humidity environment and track their performance.

-

Light Soaking Stability: Continuously illuminate the devices at 1-sun intensity and monitor their performance.

-

Quantitative Data Summary

The performance and stability data should be summarized in tables for clear comparison between the dnbpy-containing devices and the tBP-based control devices.

Table 1: Photovoltaic Performance Parameters

| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| tBP (Control) | Value | Value | Value | Value |

| dnbpy | Value | Value | Value | Value |

Table 2: Thermal Stability Data (PCE retention after aging at 85 °C)

| Additive | Initial PCE (%) | PCE after 24h (%) | PCE after 100h (%) | PCE after 500h (%) |

| tBP (Control) | Value | Value | Value | Value |

| dnbpy | Value | Value | Value | Value |

Visualizations

Experimental Workflow

Caption: Workflow for the preparation and deposition of the dnbpy-containing hole transport layer.

Proposed Mechanism of Action

Caption: Proposed mechanism for enhanced stability in perovskite solar cells using dnbpy.

Conclusion

The substitution of tBP with dnbpy in the hole transport layer of perovskite solar cells is a promising strategy to enhance the long-term thermal and environmental stability of these devices. The provided protocol offers a starting point for researchers to investigate the benefits of this novel additive. Further optimization of the dnbpy concentration and detailed characterization are necessary to fully realize its potential in achieving highly efficient and stable perovskite solar cells.

Application Notes and Protocols for the Preparation of Ruthenium Complexes with 4,4'-Dinonyl-2,2'-bipyridine Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of homoleptic and heteroleptic ruthenium(II) complexes incorporating the 4,4'-dinonyl-2,2'-bipyridine (dnbpy) ligand. The lipophilic nonyl chains on the bipyridine ligand enhance the solubility of these complexes in non-polar solvents and facilitate their interaction with biological membranes, making them of significant interest in drug development, particularly for applications such as photodynamic therapy and bio-imaging.

Introduction

Ruthenium(II) polypyridyl complexes are a well-established class of compounds known for their rich photophysical and electrochemical properties. The ability to tune these properties by modifying the coordinating ligands has led to their widespread investigation in various fields, including solar energy conversion, catalysis, and medicine. The introduction of long alkyl chains, such as in 4,4'-dinonyl-2,2'-bipyridine, modulates the steric and electronic properties of the resulting complexes, influencing their reactivity, solubility, and biological activity.

This document outlines the synthesis of two key ruthenium complexes featuring the dnbpy ligand: the homoleptic complex, tris(4,4'-dinonyl-2,2'-bipyridine)ruthenium(II) hexafluorophosphate (B91526), --INVALID-LINK--₂, and the heteroleptic complex, bis(2,2'-bipyridine)(4,4'-dinonyl-2,2'-bipyridine)ruthenium(II) hexafluorophosphate, --INVALID-LINK--₂.

Quantitative Data Summary

The following tables summarize key quantitative data for the precursor, ligand, and the final ruthenium complexes.

Table 1: Precursor and Ligand Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| Ruthenium(III) chloride hydrate (B1144303) | RuCl₃·xH₂O | 207.43 (anhydrous) | Dark brown/black powder |

| cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) | C₂₀H₁₆Cl₂N₄Ru | 484.34 | Dark green solid |

| 4,4'-Dinonyl-2,2'-bipyridine (dnbpy) | C₂₈H₄₄N₂ | 408.67 | White to off-white solid |

Table 2: Properties of Synthesized Ruthenium(II) Complexes with dnbpy Ligand

| Complex | Formula | Molecular Weight ( g/mol ) | λabs (nm)a | λem (nm)b | E₁/₂ (V vs. Ag/AgCl)c |

| --INVALID-LINK--₂ | C₈₄H₁₃₂F₁₂N₆P₂Ru | 1617.94 | ~458 | ~615 | ~1.10 |

| --INVALID-LINK--₂ | C₄₈H₆₀F₁₂N₆P₂Ru | 1115.04 | ~455 | ~610 | ~1.25 |

a Metal-to-Ligand Charge Transfer (MLCT) absorption maximum in acetonitrile (B52724). b Emission maximum in deaerated acetonitrile upon excitation at the MLCT band. c Ru(II)/Ru(III) redox potential.

Experimental Protocols

Protocol 1: Synthesis of the Precursor cis-[Ru(bpy)₂Cl₂]

This protocol is adapted from the established synthesis of the analogous 2,2'-bipyridine (B1663995) complex.[1]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

2,2'-bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine RuCl₃·xH₂O (1.00 g, approx. 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.62 mmol), and LiCl (1.08 g) in 30 mL of DMF.

-

Reflux the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) for 8 hours. The color of the solution will change from dark brown to a deep reddish-violet.

-

Cool the reaction mixture to room temperature.

-

Add 150 mL of acetone to the cooled solution to precipitate the crude product.

-

Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

-

Collect the dark green crystalline solid by vacuum filtration.

-

Wash the solid sequentially with cold water (3 x 20 mL) and diethyl ether (3 x 20 mL).

-

Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂]. The typical yield is around 70-80%.

Protocol 2: Synthesis of the Ligand 4,4'-Dinonyl-2,2'-bipyridine (dnbpy)

This protocol is based on the alkylation of 4,4'-dimethyl-2,2'-bipyridine (B75555).

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) and stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous THF.

-

Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at -78 °C. The solution will turn deep red, indicating the deprotonation of the methyl groups. Stir for 1 hour at this temperature.

-

Slowly add 1-bromooctane (2.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 4,4'-dinonyl-2,2'-bipyridine as a white to off-white solid.

Protocol 3: Synthesis of Homoleptic Ru(dnbpy)₃₂

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

4,4'-Dinonyl-2,2'-bipyridine (dnbpy)

-

N,N-Dimethylformamide (DMF)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Acetone

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, combine RuCl₃·xH₂O (1 equivalent) and 4,4'-dinonyl-2,2'-bipyridine (3.3 equivalents) in DMF.

-

Reflux the mixture with stirring under an inert atmosphere for 24 hours. The solution will turn a deep red-orange color.

-

Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

Dissolve the resulting dark oil in a minimal amount of acetone.

-

Add this solution dropwise to a stirred, saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt.

-

Collect the orange-red precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL) and then with diethyl ether (3 x 20 mL).

-

The crude product can be purified by column chromatography on alumina (B75360) using a toluene/acetonitrile gradient as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure. Recrystallize from acetone/diethyl ether to obtain --INVALID-LINK--₂ as a red-orange solid.

Protocol 4: Synthesis of Heteroleptic Ru(bpy)₂(dnbpy)₂

Materials:

-

cis-[Ru(bpy)₂Cl₂] (from Protocol 1)

-

4,4'-Dinonyl-2,2'-bipyridine (dnbpy) (from Protocol 2)

-

Water

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (1 equivalent) and 4,4'-dinonyl-2,2'-bipyridine (1.1 equivalents) in a 3:1 ethanol/water mixture.

-

Reflux the mixture with stirring under an inert atmosphere for 12 hours. The suspension will become a homogeneous dark red solution.

-

Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

-

Remove the ethanol from the filtrate under reduced pressure.

-

To the remaining aqueous solution, add a saturated aqueous solution of NH₄PF₆ to precipitate the product.

-

Collect the orange-red precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL) and diethyl ether (3 x 20 mL).

-

Purify the crude product by column chromatography on alumina with an acetonitrile/toluene mixture as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield --INVALID-LINK--₂ as a red-orange solid.

Visualizations

Caption: Synthetic workflow for ruthenium complexes.

Caption: Photodynamic therapy mechanism concept.

References

Application Notes and Protocols for Incorporating 4,4'-Dinonyl-2,2'-bipyridine into Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4'-Dinonyl-2,2'-bipyridine in the fabrication of organic light-emitting diodes (OLEDs). While direct and extensive performance data for OLEDs incorporating 4,4'-Dinonyl-2,2'-bipyridine is limited in publicly available literature, this document compiles available information on its synthesis, properties, and role in organic electronics, supplemented with data from analogous bipyridine-based materials to guide researchers in its application.

Introduction to 4,4'-Dinonyl-2,2'-bipyridine in OLEDs

4,4'-Dinonyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995) featuring two nonyl chains at the 4 and 4' positions. These alkyl chains enhance its solubility in organic solvents and influence its film-forming properties, making it a candidate for both vacuum-deposited and solution-processed OLED fabrication. In the context of OLEDs, bipyridine derivatives are primarily investigated for their roles as electron-transporting materials (ETMs) and hole-blocking materials (HBMs). The electron-deficient nature of the pyridine (B92270) rings facilitates electron transport, while a deep Highest Occupied Molecular Orbital (HOMO) level can effectively block the transport of holes, confining them to the emissive layer to enhance recombination efficiency.

Physicochemical Properties